molecular formula C23H27ClN6O4S2 B609878 PDD00017273 HCl CAS No. 1945950-21-9

PDD00017273 HCl

Cat. No. B609878
M. Wt: 551.077
InChI Key: PIBCFKLPKFMUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PDD00017273 HCl is a potent and selective poly (ADP ribose) glycohydrolase (PARG) inhibitor with an IC50 of 26 nM . It exhibits >350-fold selectivity for PARG over a panel of ion channels, enzymes, and receptors, including PARP1 and ARH3 .


Synthesis Analysis

PDD00017273 has been shown to alter the repair of IR-induced DNA damage, resulting in delayed resolution of RAD51 foci compared with control cells .


Molecular Structure Analysis

The molecular formula of PDD00017273 HCl is C23H26N6O4S2 . Its molecular weight is 514.6 g/mol . The IUPAC name is 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide .


Chemical Reactions Analysis

PDD00017273 upregulated intracellular PAR, while the mRNA expression of Parg was not decreased . This suggests that PDD00017273 inhibited the enzymatic activity of Parg without the downregulation of Parg mRNA in the differentiation condition .


Physical And Chemical Properties Analysis

The exact mass of PDD00017273 HCl is 514.14569568 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 7 .

Scientific Research Applications

  • High-Content Screening in Drug Discovery

    Image-based high-content screening (HCS) is a powerful phenotypic drug discovery (PDD) strategy. It characterizes small-molecule effects through quantifying features depicting cellular changes, generating valuable datasets for analysis. Advances in image acquisition, processing, and machine learning have enhanced HCS as a viable technology for small-molecule drug discovery (Lin, Schorpp, Rothenaigner, & Hadian, 2020).

  • Multiplexed Phenotypic Imaging for Cell Proliferation Studies

    Multiplexed imaging technologies in PDD enable profiling of complex cellular perturbations in response to drug treatment. The ability of fluorescent image-based cytometric techniques to dissect phenotypic heterogeneity of cell populations depends on the degree of multiplexing achievable. This approach allows detection of rare cell subpopulations, unveiling phenotypic heterogeneity in cell cultures and variability in individual cell response to antiproliferative drugs (Cappella & Gasparri, 2014).

  • Gene Expression Profiling in Hairy Cell Leukemia

    Gene expression profiling can reveal the nature of a tumor's phenotype and its relationship to normal cells. In hairy cell leukemia (HCL), such profiling shows that HCL cells are more related to memory cells. The study also identified several genes specifically expressed in HCL, offering insights into the pathogenesis and potential therapeutic approaches (Basso et al., 2004).

  • Nanocombination for Breast Cancer Treatment

    A nanocombination (PDC/P@HCuS) was designed for chemo-phototherapy against tumors, with the assistance of fluorescence and photoacoustic images. This approach demonstrated that the nanocombination could achieve highly efficient antitumor effects (Sun et al., 2019).

  • Electrochemical Sensing of DNA Damage

    The detection of DNA damage using an electrochemical approach combined with layer-by-layer assembly offers rapid and sensitive screening of new nanomaterials and chemicals for potential genotoxicity (Zhang et al., 2010).

  • Chemical and Biological Sensing Using Hybridization Chain Reaction

    DNA nanotechnology, specifically hybridization chain reaction (HCR), is used for chemical and biological sensing. It's an enzyme-free isothermal amplification process showing promise for in situ sensing with various analytical readouts (Augspurger, Rana, & Yigit, 2018).

Safety And Hazards

As a chemical compound, PDD00017273 HCl should be handled with care. While specific safety data for PDD00017273 HCl is not available, it’s important to note that chemicals should always be handled using appropriate safety measures, including the use of personal protective equipment and proper storage conditions .

properties

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWUBRBMMNTBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PDD00017273 HCl

Citations

For This Compound
1
Citations
L Abdelghany, T Kawabata, S Goto, K Jingu, TS Li - Translational Oncology, 2022 - Elsevier
… B) Binding structures of PARG with the PARG-specific inhibitors (JA2131, PDD00017273 HCL, COH34), nicaraven, acetylcysteine, and aspirin. C) Binding structures of Bcl-2 with the Bcl…
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.